
1-(2,3-Dimethylcyclohexyl)-5-iodo-1H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dimethylcyclohexyl)-5-iodo-1H-tetrazole is a compound that belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This compound is characterized by the presence of a cyclohexyl ring substituted with two methyl groups and an iodine atom attached to the tetrazole ring. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dimethylcyclohexyl)-5-iodo-1H-tetrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,3-dimethylcyclohexylamine with sodium azide and iodine in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure to ensure the formation of the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,3-Dimethylcyclohexyl)-5-iodo-1H-tetrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Cycloaddition Reactions: The tetrazole ring can participate in cycloaddition reactions, forming new heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Products: Various substituted tetrazoles depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the tetrazole ring.
Reduction Products: Reduced forms of the tetrazole compound.
Aplicaciones Científicas De Investigación
1-(2,3-Dimethylcyclohexyl)-5-iodo-1H-tetrazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Materials Science: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide.
Mecanismo De Acción
The mechanism of action of 1-(2,3-Dimethylcyclohexyl)-5-iodo-1H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can bind to enzymes or receptors, modulating their activity. The presence of the iodine atom and the cyclohexyl ring can influence the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
1-(2,3-Dimethylcyclohexyl)-1H-tetrazole: Lacks the iodine atom, resulting in different chemical properties and reactivity.
5-Iodo-1H-tetrazole: Lacks the cyclohexyl ring, affecting its biological activity and applications.
1-(2,3-Dimethylcyclohexyl)-5-chloro-1H-tetrazole: Similar structure but with a chlorine atom instead of iodine, leading to different reactivity and applications.
Uniqueness
1-(2,3-Dimethylcyclohexyl)-5-iodo-1H-tetrazole is unique due to the combination of the cyclohexyl ring, methyl groups, and iodine atom. This specific arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
919097-83-9 |
|---|---|
Fórmula molecular |
C9H15IN4 |
Peso molecular |
306.15 g/mol |
Nombre IUPAC |
1-(2,3-dimethylcyclohexyl)-5-iodotetrazole |
InChI |
InChI=1S/C9H15IN4/c1-6-4-3-5-8(7(6)2)14-9(10)11-12-13-14/h6-8H,3-5H2,1-2H3 |
Clave InChI |
PFUKTQRIGUKTBD-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(C1C)N2C(=NN=N2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


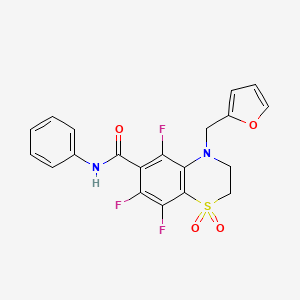

![8-(3-Chlorophenyl)-6-ethyl-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine](/img/structure/B12636554.png)
![N-(4-{[5-(3-hydroxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide](/img/structure/B12636562.png)
![N-[4-(4-bromophenyl)butan-2-yl]acetamide](/img/structure/B12636563.png)
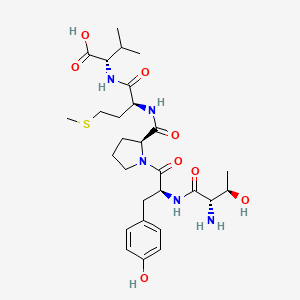

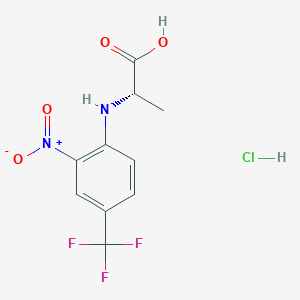
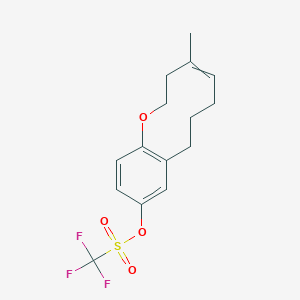
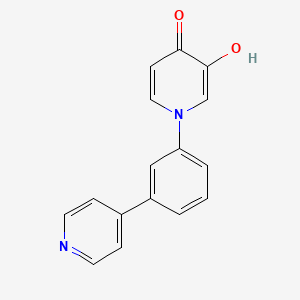
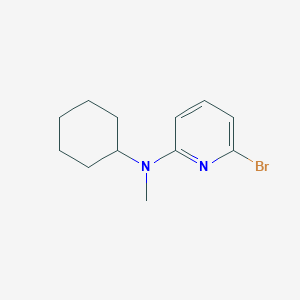
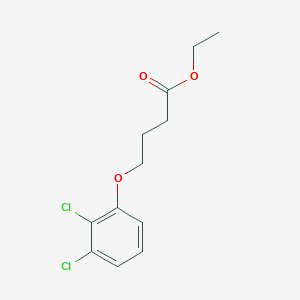
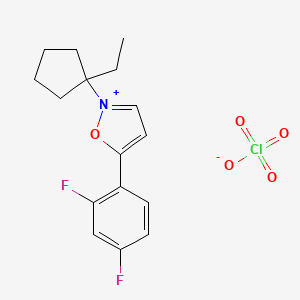
![Cyclopentanol, 4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]-7H-pyrrolo[2,3-d]pyrimidin-7-yl]-2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B12636630.png)
